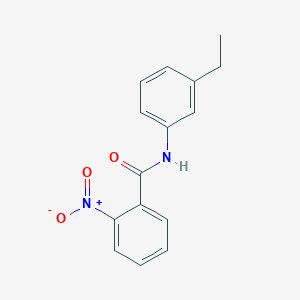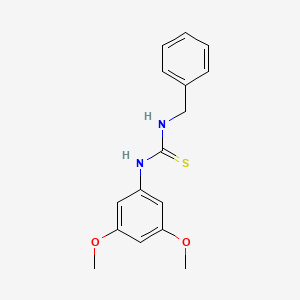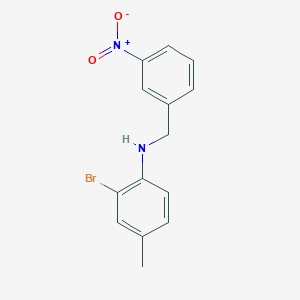
N-(diphenylmethyl)-3-methyl-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-3-methyl-2-nitrobenzamide, commonly known as DPM-2-NB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPM-2-NB belongs to the class of nitrobenzamides and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
DPM-2-NB has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of DPM-2-NB is in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPM-2-NB induces cell death in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, and DPM-2-NB has shown great potential in this regard.
作用機序
The mechanism of action of DPM-2-NB involves the inhibition of HDAC activity. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting HDAC activity, DPM-2-NB increases the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells.
Biochemical and Physiological Effects
DPM-2-NB has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, DPM-2-NB has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DPM-2-NB has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using DPM-2-NB in lab experiments is its high potency and specificity for HDAC inhibition. DPM-2-NB has been found to exhibit greater potency than other HDAC inhibitors such as trichostatin A and suberoylanilide hydroxamic acid (SAHA). However, one of the limitations of using DPM-2-NB in lab experiments is its relatively high cost compared to other HDAC inhibitors.
将来の方向性
There are several future directions for the study of DPM-2-NB. One potential direction is the development of DPM-2-NB derivatives with improved potency and selectivity for HDAC inhibition. Another direction is the investigation of the potential applications of DPM-2-NB in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of DPM-2-NB and to identify potential drug targets for combination therapy with DPM-2-NB.
Conclusion
In conclusion, DPM-2-NB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPM-2-NB exhibits potent anticancer activity by inhibiting the activity of HDACs, and has also been found to exhibit anti-inflammatory and neuroprotective activity. While there are advantages and limitations to using DPM-2-NB in lab experiments, there are several promising future directions for the study of this compound.
合成法
The synthesis of DPM-2-NB involves the reaction of 3-methyl-2-nitrobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to obtain DPM-2-NB. This synthesis method has been reported to yield high purity and yield of DPM-2-NB.
特性
IUPAC Name |
N-benzhydryl-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-9-8-14-18(20(15)23(25)26)21(24)22-19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXGDKLLJPONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-3-methyl-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)
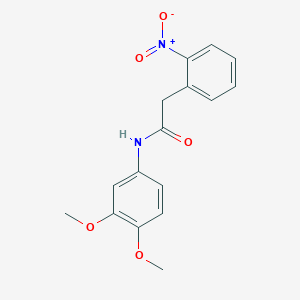
![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)
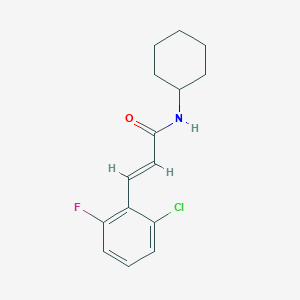
![3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5739804.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5739830.png)
